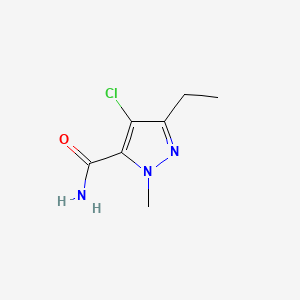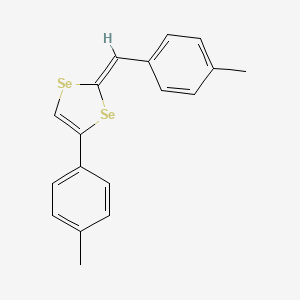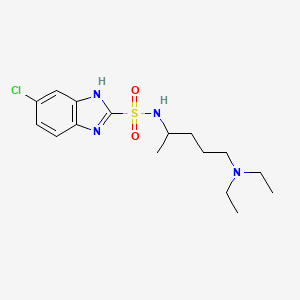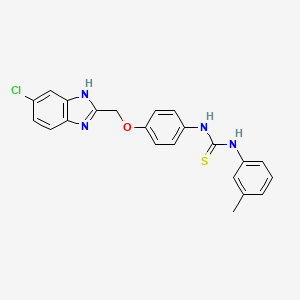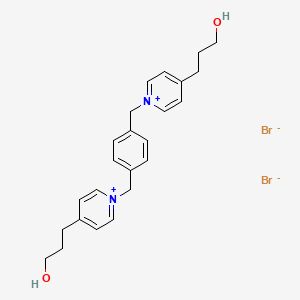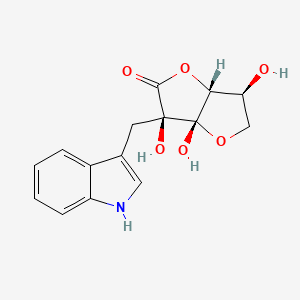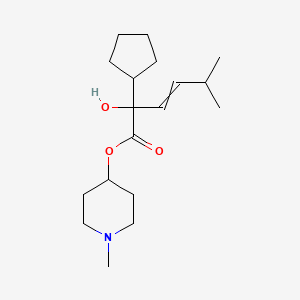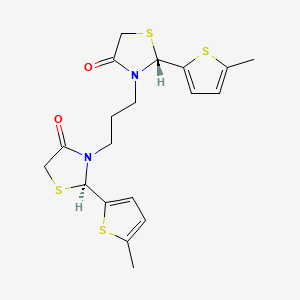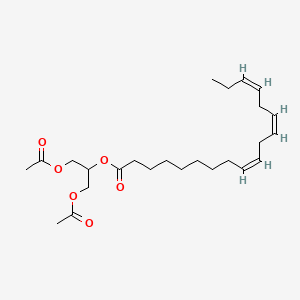
Glyceryl diacetate 2-linolenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl diacetate 2-linolenate: is a chemical compound with the molecular formula C25H40O6 . It is an ester formed from glycerol, acetic acid, and linolenic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and food industries .
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl diacetate 2-linolenate is synthesized through the esterification of glycerol with acetic acid and linolenic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The reaction mixture is continuously fed into a reactor, where it undergoes esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: Glyceryl diacetate 2-linolenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form glyceryl monoacetate and linolenic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Peroxides and other oxidation products.
Reduction: Glyceryl monoacetate and linolenic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Glyceryl diacetate 2-linolenate is used as an intermediate in the synthesis of other chemical compounds. It serves as a precursor for the production of various esters and other derivatives .
Biology: In biological research, this compound is used to study lipid metabolism and the effects of esters on cellular processes. It is also used in the formulation of lipid-based drug delivery systems .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the formulation of topical and transdermal drug delivery systems. Its ability to enhance the permeability of active ingredients through the skin makes it valuable in medicinal applications .
Industry: this compound is used in the cosmetics industry as an emollient and skin conditioning agent. It is also used in the food industry as a flavoring agent and in the production of food additives .
作用机制
Glyceryl diacetate 2-linolenate exerts its effects through various mechanisms. In biological systems, it interacts with lipid membranes, altering their fluidity and permeability. This interaction enhances the absorption of active ingredients in drug delivery systems. The compound also undergoes hydrolysis to release glycerol, acetic acid, and linolenic acid, which can further participate in metabolic pathways .
相似化合物的比较
Glyceryl monoacetate: An ester of glycerol and acetic acid, used as a food additive and in pharmaceuticals.
Glyceryl triacetate: An ester of glycerol and three acetic acid molecules, used as a plasticizer and in the production of explosives.
Glyceryl diacetate: An ester of glycerol and two acetic acid molecules, used in food and pharmaceutical industries.
Uniqueness: Glyceryl diacetate 2-linolenate is unique due to the presence of linolenic acid, which imparts specific properties such as enhanced skin permeability and antioxidant activity. This makes it particularly valuable in cosmetic and pharmaceutical applications .
属性
CAS 编号 |
55320-01-9 |
|---|---|
分子式 |
C25H40O6 |
分子量 |
436.6 g/mol |
IUPAC 名称 |
1,3-diacetyloxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C25H40O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)31-24(20-29-22(2)26)21-30-23(3)27/h5-6,8-9,11-12,24H,4,7,10,13-21H2,1-3H3/b6-5-,9-8-,12-11- |
InChI 键 |
KCUFGMLEGCVQBD-AGRJPVHOSA-N |
手性 SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(COC(=O)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


